molecular formula C8H7BrF2O2 B1446076 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene CAS No. 1803589-44-7

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

Cat. No.: B1446076
CAS No.: 1803589-44-7
M. Wt: 253.04 g/mol
InChI Key: JADOJWUXFVBUMN-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene ( 1803589-44-7) is a fluorinated aromatic building block of high value to synthetic and medicinal chemistry researchers . With a molecular formula of C 8 H 7 BrF 2 O 2 and a molecular weight of 253.04 g/mol, this compound is characterized by its reactive bromine and fluorine substituents on the benzene ring, which is further functionalized with a methoxymethoxy (MOM) protecting group . The MOM group is a crucial feature, as it serves as a robust protecting group for phenols, stable under a variety of reaction conditions yet removable under specific acidic conditions. This makes the compound an essential intermediate in multi-step synthetic sequences, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs) and agrochemicals. Its primary research application lies in facilitating selective further functionalization, most notably via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) where the bromine atom acts as a handle for carbon-carbon bond formation. The presence of the strongly electron-withdrawing fluorine atoms and the MOM-protected oxygen significantly influences the electronics and steric profile of the aromatic ring, directing subsequent substitution reactions and fine-tuning the physical properties of the final target molecules. Researchers should note that this product is intended for Research Use Only and is not for diagnostic, therapeutic, or consumer use. Proper handling procedures, including the use of personal protective equipment in a controlled laboratory environment (e.g., a chemical fume hood), are essential . The compound is typically supplied as a liquid and may require cold-chain transportation and storage at approximately 4°C to ensure stability .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-4-13-8-6(9)2-5(10)3-7(8)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADOJWUXFVBUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Sandmeyer Reaction from 3,5-Difluoroaniline

  • Process : 3,5-Difluoroaniline is diazotized using sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr), forming the corresponding diazonium salt.
  • The diazonium salt is then reacted with copper(I) bromide (CuBr) in HBr, facilitating the Sandmeyer reaction to replace the diazonium group with bromine.
  • The reaction is typically carried out at low temperature (~10°C) for diazotization, followed by addition to a boiling CuBr/HBr mixture.
  • The product is isolated by steam distillation, washing, neutralization, drying, and redistillation to purity.

Yields : This method achieves yields up to 83% for 1-bromo-3,5-difluorobenzene, which is considered high compared to other methods.

Advantages : High regioselectivity and relatively straightforward procedure.

Disadvantages : Requires careful temperature control and handling of diazonium salts.

Alternative Methods

Introduction of the Methoxymethoxy Protecting Group

The methoxymethoxy (MOM) group is commonly used to protect phenolic hydroxyl groups during multi-step synthesis.

  • The typical method involves reacting the phenol (or hydroxyl precursor) with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., diisopropylethylamine or pyridine).
  • This reaction proceeds under mild conditions, often in anhydrous solvents like dichloromethane.
  • The MOM protection stabilizes the hydroxyl functionality, allowing subsequent bromination or other transformations without interference.

Proposed Synthetic Route for this compound

Combining the above strategies, a plausible preparation method is:

Step Reaction Conditions Notes
1 Protection of 3,5-difluoro-2-hydroxyaniline with MOM-Cl Base (e.g., pyridine), anhydrous solvent, 0-25°C Forms 3,5-difluoro-2-(methoxymethoxy)aniline
2 Diazotization of MOM-protected aniline NaNO₂, HBr (48%), 0-10°C Formation of diazonium salt
3 Sandmeyer reaction CuBr, HBr, boiling Substitution of diazonium with bromine
4 Isolation and purification Steam distillation, washing, neutralization, drying, redistillation Yields expected to be high based on analogous processes

Data Summary of Key Preparation Methods for 1-Bromo-3,5-difluorobenzene (Core Intermediate)

Method Starting Material Key Reagents Yield (%) Advantages Disadvantages
Diazotization + Sandmeyer from 3,5-difluoroaniline 3,5-Difluoroaniline NaNO₂, HBr, CuBr 83 High yield, regioselective Requires careful temperature control, handling diazonium salt
Bromination + Diazotization + Deamination 2,4-Difluoroaniline Bromine, NaNO₂, hypophosphorous acid 57-70 Established method Multi-step, low yield in deamination, expensive
Photochemical bromination m-Difluorobenzene Br₂, UV light 19 (desired isomer) Simple reagents Poor selectivity, low yield, by-products

Research Findings and Notes

  • The Sandmeyer reaction route directly from 3,5-difluoroaniline is preferred for preparing the bromo-difluorobenzene core due to its higher yield and selectivity.
  • The methoxymethoxy protection can be introduced prior to diazotization to protect the hydroxyl group at the 2-position, enabling the synthesis of this compound.
  • The reaction conditions (temperature, reagent ratios) are critical for optimizing yield and minimizing side reactions.
  • Post-reaction workup involves steam distillation to separate the organic product, followed by washing and neutralization to remove inorganic impurities.
  • Drying agents such as sodium sulfate (Na₂SO₄) and careful redistillation ensure high purity of the final product.

Chemical Reactions Analysis

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Key Differences in Reactivity

  • Methoxymethoxy Group vs. Trifluoromethyl Groups : The methoxymethoxy group in the target compound provides electron-donating effects, facilitating oxidative addition in cross-coupling reactions . In contrast, trifluoromethyl groups (e.g., in 1-bromo-3,5-bis(trifluoromethyl)benzene) are electron-withdrawing, reducing electron density at the aromatic ring and slowing coupling reactions .
  • Chlorine vs. Fluorine Substituents : Chlorine in 1-bromo-3,5-dichloro-2-(trifluoromethoxy)benzene increases molecular weight and alters NMR chemical shifts (19F NMR δ = -56.27 ppm for major isomer) compared to fluorine analogs .
  • Long Alkyl Chains: The icosyloxy group in 1-bromo-3,5-difluoro-4-(icosyloxy)benzene improves solubility in nonpolar solvents, making it suitable for bulk heterojunction solar cells .

Biological Activity

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene (CAS No. 1803589-44-7) is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10BrF2O3
  • Molecular Weight : 293.09 g/mol

The presence of bromine and fluorine atoms contributes to its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The methoxy groups are known to enhance the compound's stability and bioavailability, which can influence its pharmacological effects.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study assessed the antibacterial effects of various fluorinated compounds, including derivatives similar to this compound. The results demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL .

Anticancer Potential

Fluorinated compounds have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve the inhibition of key oncogenic pathways.

Case Study 1: Antibacterial Efficacy

In a controlled experiment, researchers synthesized a series of fluorinated benzene derivatives and tested their antibacterial efficacy against a panel of pathogens. The study found that this compound exhibited superior activity compared to traditional antibiotics like tetracycline and ciprofloxacin . The compound's unique structure allowed for enhanced membrane penetration and disruption of bacterial cell integrity.

Case Study 2: Anticancer Activity

A recent study explored the effects of fluorinated compounds on human cancer cell lines. The findings indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations . Further mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways.

Data Summary

Property Value
Molecular FormulaC10H10BrF2O3
Molecular Weight293.09 g/mol
Antibacterial MIC0.5 - 2.0 μg/mL
Cancer Cell IC50Low micromolar range

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene, and how are reaction yields optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, bromination of a fluorinated benzene precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., Lewis acids). Yields are monitored via ¹⁹F NMR, as fluorine substituents provide distinct spectral signatures (e.g., δ = -56.27 ppm for major isomers) .

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Methodological Answer : Characterization employs:

  • Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. For instance, the methoxymethoxy group’s protons resonate at δ ~3.5–4.5 ppm in ¹H NMR .
  • GC-MS/HPLC : To assess purity (>95% by GC) and detect byproducts .
  • Elemental Analysis : Validates molecular formula (C₈H₇BrF₂O₂) and halogen content .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : The compound is stored at 4°C in amber glass vials under inert gas (e.g., argon) to prevent hydrolysis of the methoxymethoxy group. Moisture-sensitive reactions require anhydrous solvents (e.g., THF, DCM) and molecular sieves .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

  • Methodological Answer : The bromine atom at the 1-position is electronically activated for cross-coupling (e.g., Suzuki-Miyaura), while fluorine substituents at 3,5-positions direct electrophilic substitutions. Computational tools (DFT) predict reactivity by analyzing charge distribution and frontier molecular orbitals. For example, meta-fluorine groups deactivate the ring, favoring para-substitution in subsequent reactions .

Q. How do contradictory reports on the compound’s biological activity (e.g., antimicrobial efficacy) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., microbial strain variability, concentration ranges). Standardization steps:

  • Dose-Response Curves : Test across 0.1–100 µM to establish IC₅₀ values.
  • Control Experiments : Include positive controls (e.g., fluconazole for antifungal assays) and solvent controls (DMSO <1% v/v).
  • Structural Analog Comparison : Compare with halogenated analogs (e.g., 1-Bromo-3,5-bis(trifluoromethyl)benzene) to isolate substituent effects .

Q. What strategies optimize low yields in palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer : Key factors:

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Additives : K₂CO₃ or Cs₂CO₃ as bases improve transmetallation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 120°C, 20 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Reactant of Route 2
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1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

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